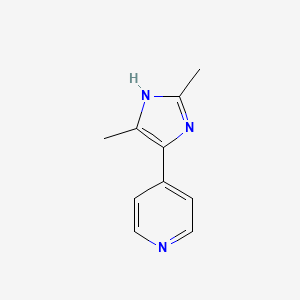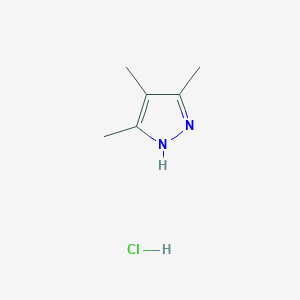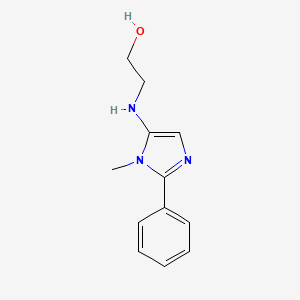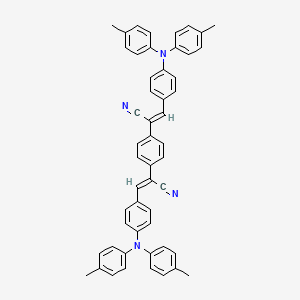
1-Iodo-2,3,4,5-tetramethylbenzene;4-methylbenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2,3,4,5-tetramethylbenzene: and 4-methylbenzene-1,2-dicarbonitrile are organic compounds with distinct structures and properties. 1-Iodo-2,3,4,5-tetramethylbenzene is a derivative of benzene with iodine and four methyl groups attached to the benzene ring. 4-Methylbenzene-1,2-dicarbonitrile, on the other hand, has a benzene ring with a methyl group and two cyano groups attached.
Métodos De Preparación
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent like nitric acid . The reaction is typically carried out under controlled conditions to ensure selective iodination.
4-Methylbenzene-1,2-dicarbonitrile: can be prepared by the reaction of 4-methylbenzene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the cyano groups replace the hydrogen atoms on the benzene ring.
Análisis De Reacciones Químicas
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
4-Methylbenzene-1,2-dicarbonitrile: also undergoes several reactions:
Hydrolysis: The cyano groups can be hydrolyzed to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as an intermediate for the preparation of other complex molecules. It is also used in the study of electrophilic aromatic substitution reactions and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
4-Methylbenzene-1,2-dicarbonitrile: is used in the synthesis of dyes, pigments, and pharmaceuticals. It serves as an intermediate in the production of various organic compounds and is also used in research related to nucleophilic substitution reactions and the synthesis of heterocyclic compounds .
Mecanismo De Acción
The mechanism of action for 1-Iodo-2,3,4,5-tetramethylbenzene involves electrophilic aromatic substitution, where the iodine atom acts as an electrophile and reacts with nucleophiles to form substituted products. The methyl groups on the benzene ring increase the electron density, making the ring more reactive towards electrophiles .
For 4-Methylbenzene-1,2-dicarbonitrile , the cyano groups act as electron-withdrawing groups, making the benzene ring less reactive towards electrophiles. The compound undergoes nucleophilic substitution reactions where the cyano groups are replaced by nucleophiles .
Comparación Con Compuestos Similares
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated benzene derivatives such as 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. These compounds have similar reactivity patterns but differ in the number and position of methyl groups on the benzene ring .
4-Methylbenzene-1,2-dicarbonitrile: can be compared with other dicarbonitrile compounds such as 1,2-dicyanobenzene and 1,3-dicyanobenzene. These compounds have similar reactivity but differ in the position of the cyano groups on the benzene ring .
Propiedades
Fórmula molecular |
C19H19IN2 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;4-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H13I.C9H6N2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-2-3-8(5-10)9(4-7)6-11/h5H,1-4H3;2-4H,1H3 |
Clave InChI |
IITVGIYYQFAOCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C#N)C#N.CC1=CC(=C(C(=C1C)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)

![4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol](/img/structure/B12816993.png)




![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)



